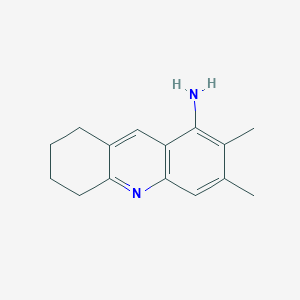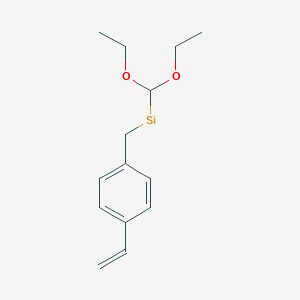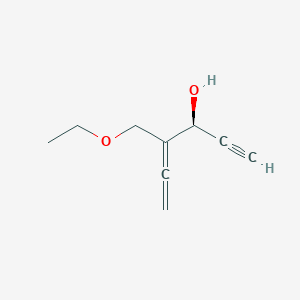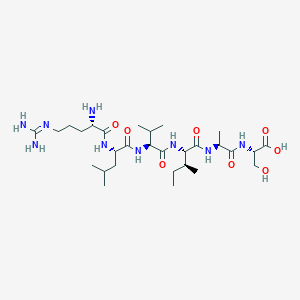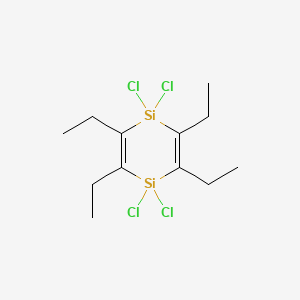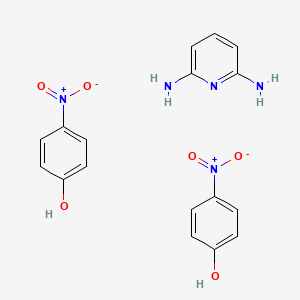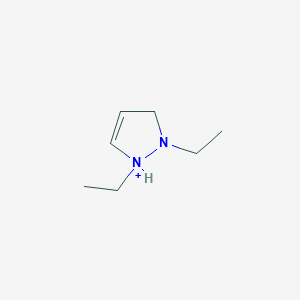
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring with two ethyl groups attached to the nitrogen atoms. The presence of the dihydro group indicates that the compound is partially saturated, which can influence its chemical reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium can be synthesized through various methods. One common approach involves the cyclization of acetylenic ketones with hydrazine derivatives. The reaction typically takes place in an ethanol solvent under reflux conditions. The cyclization process leads to the formation of the pyrazole ring, with the ethyl groups being introduced through the use of ethyl-substituted hydrazines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the use of catalysts may be employed to enhance the reaction rate.
化学反应分析
Types of Reactions
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of fully saturated pyrazoline derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various pyrazole and pyrazoline derivatives, which can have different functional groups and properties depending on the specific reagents and conditions used.
科学研究应用
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the functional groups present on the pyrazole ring and the nature of the target molecules.
相似化合物的比较
Similar Compounds
1,3-Diethyl-2,3-dihydro-1H-pyrazol-1-ium: Similar structure but with different substitution patterns.
1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium: Similar structure with methyl groups instead of ethyl groups.
1,2-Diethyl-1H-pyrazole: Fully unsaturated pyrazole ring with ethyl groups.
Uniqueness
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium is unique due to its partially saturated pyrazole ring and the presence of two ethyl groups. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. The dihydro group also influences its stability and interaction with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
574013-62-0 |
|---|---|
分子式 |
C7H15N2+ |
分子量 |
127.21 g/mol |
IUPAC 名称 |
1,2-diethyl-1,3-dihydropyrazol-1-ium |
InChI |
InChI=1S/C7H14N2/c1-3-8-6-5-7-9(8)4-2/h5-6H,3-4,7H2,1-2H3/p+1 |
InChI 键 |
DFKRWOKTMFYBOZ-UHFFFAOYSA-O |
规范 SMILES |
CC[NH+]1C=CCN1CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


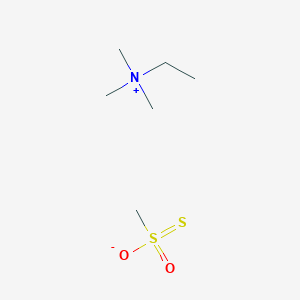

![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)

![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
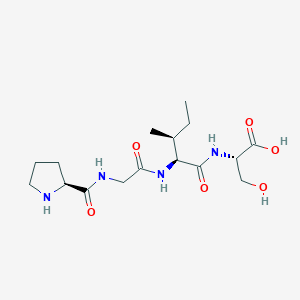
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
